1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
CAS No.: 932988-34-6
Cat. No.: VC4239956
Molecular Formula: C22H23ClF3N5
Molecular Weight: 449.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932988-34-6 |
|---|---|
| Molecular Formula | C22H23ClF3N5 |
| Molecular Weight | 449.91 |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C22H23ClF3N5/c1-14(2)13-29-8-10-30(11-9-29)18-12-15(3)27-21-19(16-6-4-5-7-17(16)23)20(22(24,25)26)28-31(18)21/h4-7,12H,1,8-11,13H2,2-3H3 |
| Standard InChI Key | YWHZWPDUYBJNNE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F)C4=CC=CC=C4Cl |
Introduction
The compound 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic molecule that combines elements of pyrazolo[1,5-a]pyrimidine and piperazine rings. This compound is not directly referenced in the provided search results, but its components and similar structures suggest potential applications in medicinal chemistry and materials science.
Structural Components
-
Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is known for its versatility in drug discovery and materials science due to its photophysical properties and ability to form supramolecular structures .
-
2-Chlorophenyl and Trifluoromethyl Groups: These substituents are commonly used to modify the chemical and biological properties of compounds, often enhancing their stability and bioactivity .
-
Piperazine Ring: This ring is frequently incorporated into pharmaceuticals due to its ability to participate in hydrogen bonding, which can improve solubility and interaction with biological targets.
Synthesis Approaches
While specific synthesis details for this compound are not available, pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized through reactions involving aminopyrazoles and various electrophiles, or via pericyclic reactions from acyclic precursors . The incorporation of the piperazine moiety would likely involve nucleophilic substitution or alkylation reactions.
Potential Applications
Given the structural components, this compound could have potential applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume